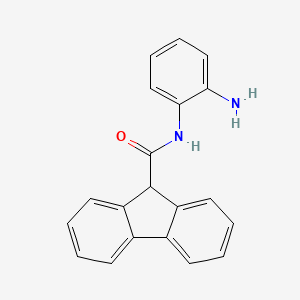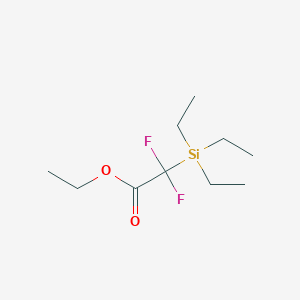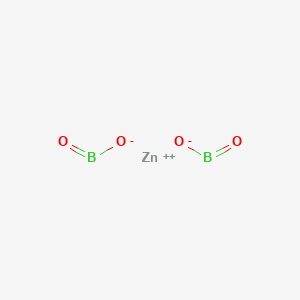
zinc;oxido(oxo)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;oxido(oxo)borane, also known as zinc borate, is a chemical compound with the formula 2ZnO · 3B₂O₃ · 3.5H₂O. It is a white, odorless powder that is primarily used as a flame retardant in various materials. This compound is known for its excellent thermal stability and low toxicity, making it a valuable additive in plastics, rubber, and other polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc;oxido(oxo)borane can be synthesized through several methods, including the reaction of zinc oxide with boric acid under controlled conditions. One common method involves heating a mixture of zinc oxide and boric acid at high temperatures to produce zinc borate. The reaction can be represented as follows:
3ZnO+2H3BO3→2ZnO⋅3B2O3⋅3.5H2O
The reaction is typically carried out at temperatures ranging from 600°C to 800°C .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where zinc oxide and boric acid are mixed and heated. The process involves precise control of temperature and reaction time to ensure high purity and yield. The resulting product is then cooled, ground into a fine powder, and packaged for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;oxido(oxo)borane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and boric acid.
Reduction: It can be reduced to elemental zinc and boron compounds.
Substitution: It can participate in substitution reactions where the borate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound include zinc oxide, boric acid, and various boron-containing compounds. These products have applications in different fields, including materials science and chemistry .
Applications De Recherche Scientifique
Zinc;oxido(oxo)borane has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other boron compounds.
Biology: It has been studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has explored its use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: It is widely used as a flame retardant in plastics, rubber, and textiles, as well as in the production of ceramics and glass .
Mécanisme D'action
The mechanism of action of zinc;oxido(oxo)borane involves its ability to release zinc and borate ions when exposed to heat or other stimuli. These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to the inhibition of microbial growth and the enhancement of flame retardant properties. The production of reactive oxygen species (ROS) is also a key factor in its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylzinc: A highly reactive organozinc compound used in organic synthesis.
Zinc isopropoxide: Used as a catalyst in polymerization reactions.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II): Used in the preparation of zinc oxide thin films.
Zinc telluride: A semiconductor material used in optoelectronic devices .
Uniqueness
Zinc;oxido(oxo)borane is unique due to its combination of flame retardant properties, low toxicity, and thermal stability. Unlike other zinc compounds, it can release both zinc and borate ions, providing dual functionality in various applications. Its ability to act as a flame retardant while being environmentally friendly makes it a preferred choice in many industries .
Propriétés
Formule moléculaire |
B2O4Zn |
|---|---|
Poids moléculaire |
151.0 g/mol |
Nom IUPAC |
zinc;oxido(oxo)borane |
InChI |
InChI=1S/2BO2.Zn/c2*2-1-3;/q2*-1;+2 |
Clé InChI |
PZRXQXJGIQEYOG-UHFFFAOYSA-N |
SMILES canonique |
B(=O)[O-].B(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



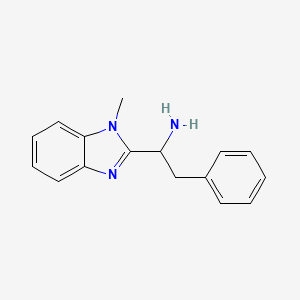
![[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B14114035.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114038.png)
![3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B14114043.png)

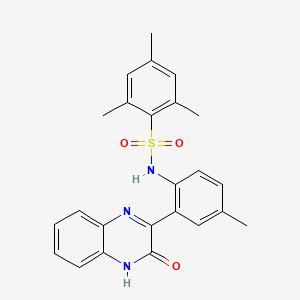
![2,2'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14114056.png)
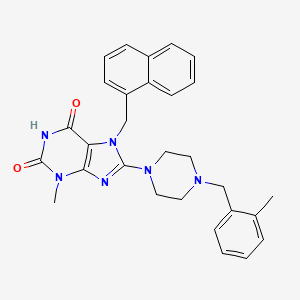
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114072.png)
![[(5R,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14114085.png)

